4,4'-ジメトキシ-1,1'-ビフェニル

概要

説明

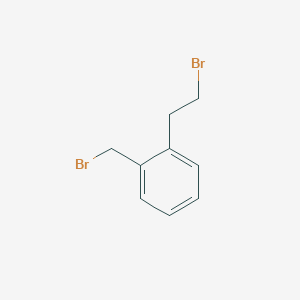

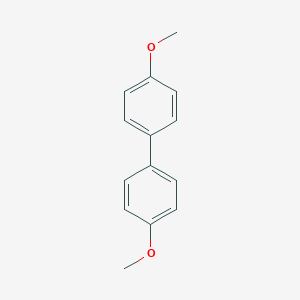

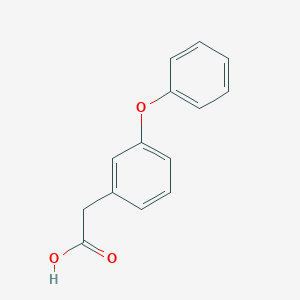

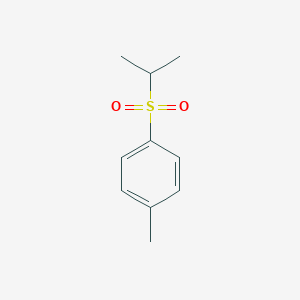

4,4'-Dimethoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4'-Dimethoxy-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dimethoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dimethoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

4,4'-ジメトキシ-1,1'-ビフェニル: , 別名4,4'-ジメトキシビフェニルは、科学研究のさまざまな分野で潜在的な用途を持つ化学化合物です。以下は、入手可能な情報に基づく独自のアプリケーションの一部です。

分子回転とリブレーション研究

この化合物は、結合したメチル基の回転とメトキシ基のリブレーションを研究するために使用されてきました。 これらの研究は、分子動力学を理解するために不可欠であり、材料科学や分子工学に影響を与える可能性があります .

結晶構造解析

4,4'-ジメトキシ-1,1'-ビフェニル: は、FT-IR、1Hおよび13C NMR、およびSC-XRDなどのさまざまな分光法によって合成および特徴付けられました。 その結晶構造の分析は、結晶充填の安定性に主に責任がある相互作用を明らかにします .

材料科学への応用

4,4'-ジメトキシ-1,1'-ビフェニルの構造は、かさ高いトリシクロデカン基と剛直な中心ビフェニルコアの存在により、材料科学における潜在的な用途を示唆しています。 これらの特徴は、特定の特性を持つ新しい材料の開発に役立てることができます.

錯体形成研究

研究によると、この化合物は、10^5 M^−1までの錯形成定数で安定な錯体を形成できます。 この特性は、錯形成を通じて新しい化学物質を作成するために特に興味深いものです .

作用機序

Target of Action

4,4’-Dimethoxy-1,1’-biphenyl, also known as 4,4’-DIMETHOXYBIPHENYL, is an organic compound It’s known to be used as an intermediate in the production of liquid crystal materials , suggesting it may interact with certain molecular structures involved in these materials.

Mode of Action

It’s known that the compound can undergo coupled methyl-group rotation and methoxy-group libration . This suggests that it may interact with its targets through these dynamic processes, potentially influencing the properties of the resulting materials.

Biochemical Pathways

Given its use in the production of liquid crystal materials , it’s likely that it plays a role in the synthesis and assembly of these materials.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight of 21426 , melting point of 179-180 °C , and solubility in organic solvents like ether and acetone can influence its bioavailability and pharmacokinetics.

Result of Action

Its use as an intermediate in the production of liquid crystal materials suggests that it contributes to the properties of these materials, potentially influencing their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-1,1’-biphenyl. For instance, its solubility in organic solvents like ether and acetone suggests that the presence and concentration of these solvents can affect its action. Additionally, its melting point of 179-180 °C indicates that temperature can influence its stability and efficacy.

特性

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175593 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-80-1 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2132-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)

![4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione](/img/structure/B188746.png)

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)